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Compound of Interest

Compound Name: Tat-NR2Baa

Cat. No.: B13921894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tat-NR2B9c (also known as NA-1 or

nerinetide), a neuroprotective peptide, with relevant alternatives in the context of preclinical and

clinical stroke research. The information is supported by experimental data to aid in the

interpretation of research findings and to inform future studies.

Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide that acts as a postsynaptic density-95 (PSD-95)

inhibitor.[1][2] In ischemic conditions, such as stroke, excessive glutamate release leads to

overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a cascade of

neurotoxic events. PSD-95 is a scaffolding protein that links NMDARs (specifically the NR2B

subunit) to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS)

and NADPH oxidase.[1][2]

By binding to PSD-95, Tat-NR2B9c disrupts these interactions, thereby uncoupling NMDAR

activation from the production of nitric oxide (NO) and superoxide, two key mediators of

excitotoxicity.[1][2] This targeted disruption of excitotoxic signaling pathways is intended to be

neuroprotective without interfering with the normal physiological function of NMDARs.[3]

Below is a diagram illustrating the signaling pathway affected by Tat-NR2B9c.
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Tat-NR2B9c signaling pathway.

Performance Comparison
The efficacy of Tat-NR2B9c has been evaluated in various preclinical models and human

clinical trials. This section compares its performance with a placebo/inactive control and other

emerging alternatives.

Tat-NR2B9c vs. Inactive Control (Tat-NR2Baa)
Tat-NR2Baa is a control peptide with a mutated sequence that renders it incapable of binding

to PSD-95. It is often used in preclinical studies to demonstrate that the neuroprotective effects

of Tat-NR2B9c are specifically due to its interaction with PSD-95.

Preclinical Data Summary
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Study Type Animal Model Treatment Key Findings

In vivo Rat MCAO
Tat-NR2B9c vs. Tat-

NR2Baa

Tat-NR2B9c

significantly reduced

infarct volume, while

Tat-NR2Baa had no

effect.

In vitro Neuronal culture
Tat-NR2B9c vs. Tat-

NR2Baa

Tat-NR2B9c protected

neurons from

excitotoxicity; Tat-

NR2Baa did not.

Tat-NR2B9c vs. Next-Generation Peptides and Small
Molecules
Research into PSD-95 inhibitors has led to the development of new compounds, such as Tat-N-

dimer and the small molecule ZL006.

Alternative Compounds

Compound Description
Reported Advantages over
Tat-NR2B9c

Tat-N-dimer (AVLX-144)
A dimeric version of a PSD-95

inhibiting peptide.

Potentially higher binding

affinity and greater reduction in

infarct volume in some

preclinical models.

ZL006
A small molecule inhibitor of

the nNOS-PSD-95 interaction.

As a small molecule, it may

have different pharmacokinetic

properties compared to a

peptide.[3]

Direct, head-to-head comparative studies are still emerging, and the superiority of these

alternatives in a clinical setting has not yet been established.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5943917/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Evidence
Tat-NR2B9c has been investigated in human clinical trials for acute ischemic stroke.

Summary of Clinical Trial Results

Trial Phase Patient Population Key Findings

ENACT II

Patients with

iatrogenic stroke after

endovascular

aneurysm repair

Tat-NR2B9c was safe

and reduced the

number of new

ischemic lesions

compared to placebo.

[4] No significant

difference in the

volume of lesions was

observed.[4]

ESCAPE-NA1 III

Patients with acute

ischemic stroke

undergoing

endovascular

thrombectomy

Overall, Tat-NR2B9c

did not significantly

improve functional

outcomes at 90 days

compared to placebo.

[5][6][7] However, in a

pre-specified

subgroup of patients

who did not receive

alteplase, Tat-NR2B9c

was associated with

improved functional

outcomes and

reduced mortality.[8]

[9]

Experimental Protocols
The following are generalized protocols for key experiments used to evaluate Tat-NR2B9c.
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Preclinical Middle Cerebral Artery Occlusion (MCAO)
Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia.

Workflow of a Typical MCAO Experiment
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Preclinical MCAO experimental workflow.

Key Methodological Details:
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Animal Models: Commonly used in male Sprague-Dawley rats or C57BL/6 mice.[10][11]

Occlusion Method: Intraluminal suture method is frequently employed.[11]

Duration of Occlusion: Typically ranges from 30 to 90 minutes for transient MCAO.[10][12]

Tat-NR2B9c Administration:

Dose: Varies between species. A dose of 3 nmol/g has been used in rats, while a higher

dose of 10 nmol/g was found to be more effective in mice.[10]

Timing: Can be administered before, during, or after the ischemic insult. Post-insult

administration (e.g., up to 3 hours) has shown efficacy in some models, which is clinically

relevant.[3][13]

Route: Intravenous injection is a common route.

Outcome Measures:

Infarct Volume: Assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic

resonance imaging (MRI).[11]

Neurological Deficits: Evaluated using scoring systems like the modified Neurological

Severity Score (mNSS).

In Vitro Excitotoxicity Assay
These assays assess the ability of a compound to protect neurons from glutamate-induced cell

death.

Generalized Protocol:

Cell Culture: Primary cortical neurons are cultured.

Treatment: Cells are pre-incubated with Tat-NR2B9c, a control peptide, or vehicle.

Induction of Excitotoxicity: Neurons are exposed to a high concentration of NMDA (e.g., 100

µM) to induce excitotoxic cell death.[1]
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Assessment of Cell Viability: Cell death is quantified using methods such as lactate

dehydrogenase (LDH) assay or by counting live/dead cells with fluorescent dyes.

Conclusion
Tat-NR2B9c has demonstrated neuroprotective effects in a range of preclinical stroke models

by targeting the PSD-95/NMDAR interaction. While the results of the Phase III ESCAPE-NA1

trial were not positive for the overall population, a potential benefit was observed in a subgroup

of patients, suggesting that the mechanism of action may hold therapeutic promise under

specific clinical conditions. Further research is needed to directly compare the efficacy and

safety of Tat-NR2B9c with newer alternatives like Tat-N-dimer and ZL006 to determine their

relative potential as stroke therapeutics. The experimental protocols and comparative data

presented in this guide are intended to provide a framework for interpreting existing results and

designing future investigations in the field of neuroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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